

An In-Depth Technical Guide to **tert-Butyl Methyl Malonate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl methyl malonate*

Cat. No.: B153513

[Get Quote](#)

CAS Number: 42726-73-8

This technical guide provides a comprehensive overview of **tert-butyl methyl malonate**, a valuable reagent in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in stereoselective carbon-carbon bond formation.

Chemical and Physical Properties

Tert-butyl methyl malonate is a clear, colorless to slightly yellow liquid at room temperature. [1] It is an ester that serves as a key building block in the synthesis of a wide range of organic molecules.[1] Its physical and chemical properties are summarized in the table below for easy reference.

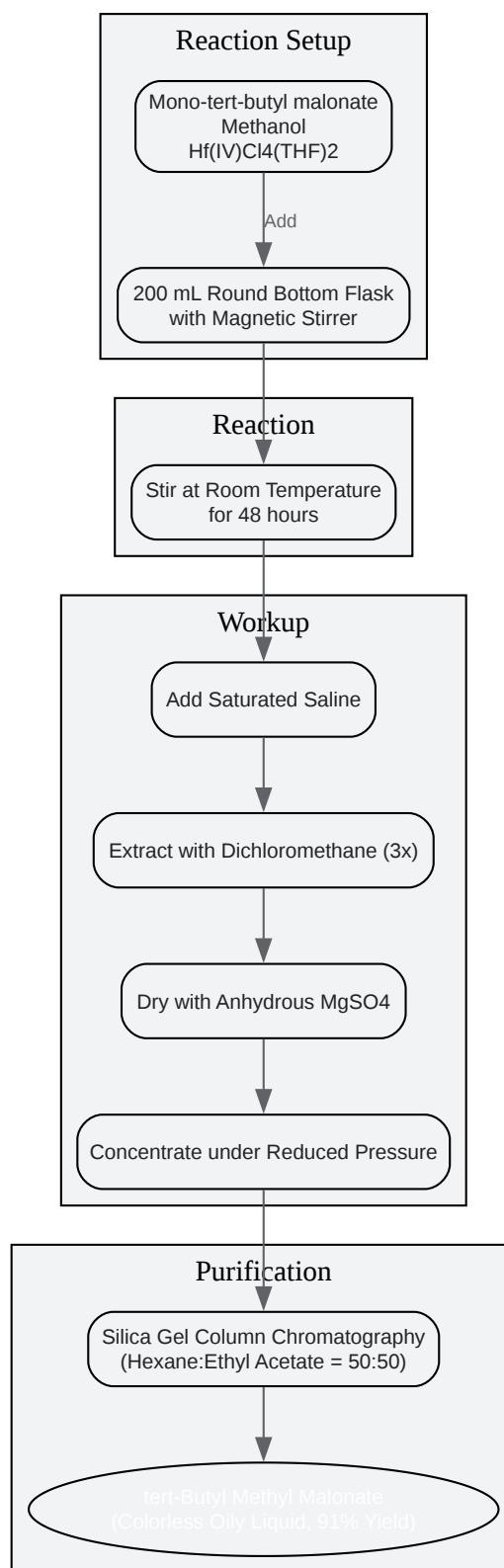
Property	Value	Reference(s)
CAS Number	42726-73-8	[2] [3] [4]
Molecular Formula	C ₈ H ₁₄ O ₄	[2] [5]
Molecular Weight	174.19 g/mol	[2] [4] [5]
Appearance	Clear colorless to slightly yellow liquid	[1]
Boiling Point	80 °C at 11 mmHg	[6]
Density	1.03 g/mL at 25 °C	[6]
Refractive Index (n _{20/D})	1.415	[6]
Flash Point	175 °F (79.4 °C)	[1]
Purity	Typically >95%	[4] [7]
EC Number	255-919-1	[3] [4]
Beilstein/REAXYS Number	1772136	[4]
InChI Key	XPSYZCWYRWHVCC- UHFFFAOYSA-N	[6]
SMILES String	COC(=O)CC(=O)OC(C)(C)C	[6]

Synthesis of tert-Butyl Methyl Malonate

A common and efficient method for the synthesis of **tert-butyl methyl malonate** involves the esterification of mono-tert-butyl malonate with methanol, catalyzed by a hafnium(IV) chloride tetrahydrofuran complex.[\[2\]](#)

Experimental Protocol

Materials:


- Mono-tert-butyl malonate (3.0 g, 18.7 mmol)
- Methanol (70 mL)

- Hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol)
- Dichloromethane
- Saturated saline solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- n-hexane and ethyl acetate (for elution)

Procedure:

- To a 200 mL round bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g, 18.7 mmol) and methanol (70 mL).[\[2\]](#)
- To this solution, add hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol).[\[2\]](#)
- Stir the reaction mixture at room temperature for 48 hours.[\[2\]](#)
- Upon completion of the reaction, add a saturated saline solution to the mixture and extract with dichloromethane (3 x 70 mL).[\[2\]](#)
- Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.[\[2\]](#)
- Purify the crude product by silica gel column chromatography using a 50:50 mixture of n-hexane and ethyl acetate as the eluent to afford **tert-butyl methyl malonate** as a colorless oily liquid (3.0 g, 91% yield).[\[2\]](#)

Synthesis Workflow

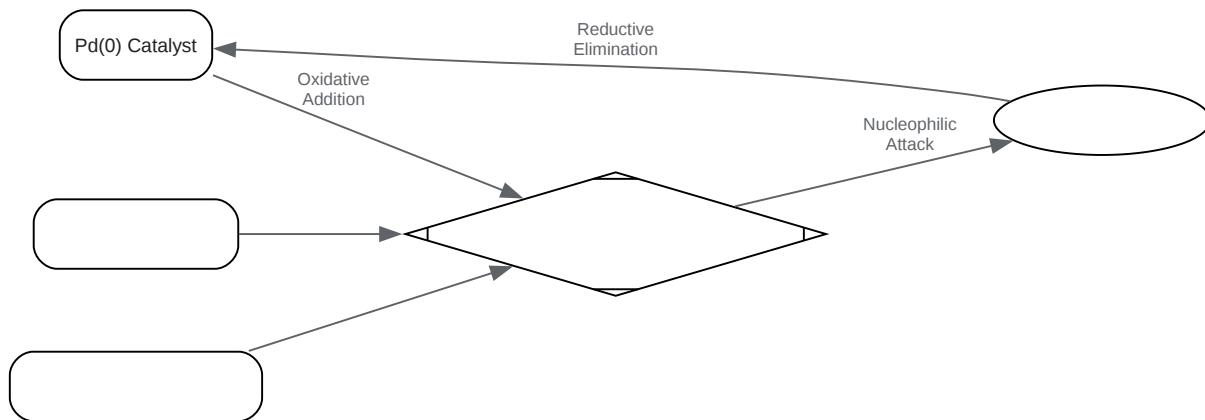
[Click to download full resolution via product page](#)

Synthesis of **tert-Butyl Methyl Malonate**

Applications in Organic Synthesis

Tert-butyl methyl malonate is a versatile intermediate in organic synthesis, primarily utilized for the introduction of a malonate moiety in the construction of more complex molecules. A significant application is its use as a nucleophile in palladium-catalyzed asymmetric allylic alkylation (AAA), also known as the Tsuji-Trost reaction.^{[1][8]} This reaction is a powerful method for the enantioselective formation of carbon-carbon bonds.^[9]

Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)


The Tsuji-Trost reaction involves the palladium-catalyzed substitution of an allylic substrate bearing a leaving group with a nucleophile.^[8] When a soft nucleophile like the enolate of **tert-butyl methyl malonate** is used, the reaction proceeds with a net retention of configuration at the allylic carbon.

The general mechanism involves the following key steps:

- Coordination: The Pd(0) catalyst coordinates to the double bond of the allylic substrate.^[6]
- Oxidative Addition: The palladium undergoes oxidative addition, displacing the leaving group and forming a η^3 - π -allylpalladium(II) complex.^{[6][8]}
- Nucleophilic Attack: The nucleophile (enolate of **tert-butyl methyl malonate**) attacks the π -allyl complex.^[8]
- Reductive Elimination: The product is formed, and the Pd(0) catalyst is regenerated.

The use of chiral ligands on the palladium catalyst allows for the reaction to proceed with high enantioselectivity, making it a valuable tool in asymmetric synthesis.^[9]

Catalytic Cycle of the Tsuji-Trost Reaction

[Click to download full resolution via product page](#)

Tsuji-Trost Reaction Catalytic Cycle

Enantioselective Phase-Transfer Catalytic α -Alkylation

Another important application of **tert-butyl methyl malonate** derivatives is in the enantioselective synthesis of α,α -dialkylmalonates through phase-transfer catalysis (PTC).[3][7] This method allows for the construction of chiral quaternary carbon centers with high chemical yields and excellent enantioselectivities.[3][7]

In a typical workflow, a derivative of **tert-butyl methyl malonate** is alkylated using an alkyl halide in the presence of a chiral phase-transfer catalyst, such as a binaphthyl-modified chiral quaternary ammonium salt, and a base like aqueous potassium hydroxide.[3] The resulting chiral α,α -dialkylmalonates are versatile intermediates that can be selectively hydrolyzed to the corresponding chiral malonic monoacids.[3]

Safety and Handling

Tert-butyl methyl malonate is considered a combustible liquid.[7] It may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dark place.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Tert-butyl methyl malonate is a key building block in organic synthesis with significant applications in the stereoselective formation of carbon-carbon bonds. Its utility in palladium-catalyzed asymmetric allylic alkylation and phase-transfer catalytic alkylations makes it an indispensable tool for the synthesis of complex chiral molecules in academic and industrial research, particularly in the fields of drug discovery and natural product synthesis. The detailed protocols and understanding of its chemical properties provided in this guide are intended to facilitate its effective and safe use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of chiral malonates by α -alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of chiral malonates by α -alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Redirecting [linkinghub.elsevier.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to tert-Butyl Methyl Malonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153513#tert-butyl-methyl-malonate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com